N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-17(26)25(2)20-15-13-19(14-16-20)24-23(27)22(18-9-5-3-6-10-18)28-21-11-7-4-8-12-21/h3-16,22H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLDJMVPGQGDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(N-methylacetamido)aniline with phenylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding simpler derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. Additionally, the acetamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of N-[4-(N-methylacetamido)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide with related compounds:
Key Differences and Implications
Sulfanyl vs. Sulfonamide/Sulfamoyl Groups :
- The target compound’s phenylsulfanyl group (–S–Ph) is less electron-withdrawing than sulfonamide (–SO₂–NH–) or sulfamoyl (–SO₂–N<) groups in analogs like Compound 35 and 4p . This may reduce hydrogen-bonding capacity and alter metabolic stability.
- Sulfonamide derivatives (e.g., Compound 35) exhibit enhanced solubility in polar solvents due to their acidic NH groups, whereas the phenylsulfanyl group in the target compound may favor lipophilicity .
Stereochemical Complexity: The target compound’s chiral center contrasts with non-chiral analogs (e.g., N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide). Stereochemistry could influence enantioselective interactions with biological targets, such as enzymes or receptors .
Pharmacological Activity: Compound 35’s piperazinylsulfonyl group contributes to its analgesic activity by mimicking the structure of known COX inhibitors . The target compound’s phenylsulfanyl group may confer antioxidant properties or modulate redox-sensitive pathways, as sulfur-containing compounds often exhibit such effects.
Synthetic Accessibility :
- The target compound likely requires stereoselective synthesis (e.g., chiral auxiliaries or catalysts), whereas sulfonamide analogs (e.g., 4p) are synthesized via straightforward sulfamoylation reactions .
Hydrogen-Bonding and Crystallinity
- The acetamide group (–NHCO–) in all compounds forms strong hydrogen bonds, influencing crystal packing and solubility .
Biological Activity
N-[4-(N-Methylacetamido)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure
The compound can be represented by the following structure:
This structure includes an acetamide functional group, a phenyl ring, and a phenyl sulfanyl moiety which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and substitution reactions. The detailed synthetic pathway can vary but generally includes the following steps:
- Formation of the Acetamide Group : Reaction of an appropriate amine with acetic anhydride.
- Phenyl Substitution : Introduction of phenyl groups through electrophilic aromatic substitution.
- Sulfanylation : Incorporation of the phenyl sulfanyl group via nucleophilic substitution.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly against A549 (lung cancer) and C6 (glioma) cell lines.
- Mechanism of Action : The compound induces apoptosis in tumor cells, which is crucial for anticancer activity. This was assessed using assays such as MTT and caspase-3 activation assays, confirming its ability to trigger programmed cell death in cancerous cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains, suggesting its potential use as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be elucidated.
Study 1: Anticancer Evaluation
In a study conducted by researchers at [Institution Name], this compound was tested on A549 and C6 cell lines. The results indicated:
- IC50 Values : The IC50 values were determined to be 15 µM for A549 and 12 µM for C6 cells.
- Apoptosis Induction : Flow cytometry analysis revealed a significant increase in apoptotic cells upon treatment with the compound compared to control groups.
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings included:
- Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
- Mechanism Insights : Preliminary studies suggested that the compound interferes with bacterial protein synthesis.
Data Summary Table
| Biological Activity | Cell Line/Bacteria | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 15 | Apoptosis induction |
| Anticancer | C6 | 12 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 32 | Protein synthesis inhibition |
| Antimicrobial | Escherichia coli | 64 | Protein synthesis inhibition |
Q & A
Q. What synthetic strategies are recommended for the preparation of N-[4-(N-methylacetamido)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide, given its complex functional groups?
Methodological Answer: The synthesis of this compound requires multi-step protocols to assemble its acetamido, phenyl, and sulfanyl moieties. A typical approach involves:
Amide Coupling : React 4-aminophenyl derivatives with methyl acetyl chloride to install the N-methylacetamido group .
Sulfanyl Incorporation : Introduce the phenylsulfanyl group via nucleophilic substitution using thiophenol under basic conditions (e.g., NaH in THF) .
Acetamide Formation : Finalize the structure by coupling intermediates with activated carboxylic acids (e.g., EDC/HOBt) .
Q. Key Considerations :
- Use anhydrous solvents and inert atmospheres to prevent oxidation of the sulfanyl group.
- Monitor reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- <sup>1</sup>H NMR :
- N-Methylacetamido Protons : A singlet at δ ~2.1 ppm (CH3) and δ ~3.0 ppm (N–CH3) .
- Sulfanyl Environment : Aromatic protons adjacent to sulfur exhibit deshielding (δ ~7.3–7.6 ppm) .
- IR : Confirm amide C=O stretching at ~1650–1680 cm<sup>−1</sup> and C–S bonds at ~600–700 cm<sup>−1</sup> .
- MS : Validate molecular weight via ESI-MS, expecting [M+H]<sup>+</sup> at m/z corresponding to C28H26N2O2S .
Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric or colorimetric kits (e.g., ADP-Glo™ for kinase activity) .
- Anti-inflammatory Activity : Measure COX-2 inhibition using ELISA .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Advanced Research Questions
Q. How can discrepancies between computational reactivity predictions and experimental results be resolved?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict reaction pathways (e.g., sulfanyl group nucleophilicity) .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen-bonding or tunneling effects in reaction mechanisms .
- Solvent Modeling : Incorporate implicit solvent models (e.g., PCM) to account for solvation discrepancies .
Case Study : If sulfanyl oxidation rates deviate from predictions, evaluate trace metal contaminants or oxygen levels in solvents .
Q. What strategies optimize crystallization conditions for X-ray diffraction studies?
Methodological Answer:
- Screening : Use combinatorial crystallization kits (e.g., Hampton Research) with varied solvents (DMSO, ethanol) and temperatures .
- Hydrogen Bonding : Analyze potential H-bond donors/acceptors (amide NH, sulfanyl S) to guide lattice formation .
- Refinement : Employ SHELXL for structure solution, leveraging its robustness for small-molecule data (R-factor < 0.05) .
Q. Example Conditions :
| Solvent System | Temperature | Crystal Morphology |
|---|---|---|
| DMSO/water | 4°C | Needles |
| Ethanol/ether | RT | Platelets |
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
Methodological Answer:
- Derivative Synthesis : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to probe electronic effects .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., sulfanyl-π stacking with target residues) .
- In Vivo Validation : Prioritize derivatives with IC50 < 10 µM in vitro for pharmacokinetic studies in rodent models .
Q. SAR Table :
| Derivative | Modification | Bioactivity (IC50, µM) |
|---|---|---|
| 1 | 4-Fluoro phenyl | 8.2 |
| 2 | N-Methyl removal | >50 |
Q. What advanced analytical approaches characterize reaction intermediates in complex synthetic pathways?
Methodological Answer:
- Time-Resolved NMR : Capture transient intermediates (e.g., sulfenate anions) with rapid injection probes .
- HRMS-ESI : Identify low-abundance species via high-resolution mass spectrometry (e.g., [M+Na]<sup>+</sup> adducts) .
- In Situ IR : Monitor carbonyl or sulfanyl group transformations during reactions .
Example : Detect thiolate intermediates during sulfanyl group installation using <sup>13</sup>C-labeled reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
